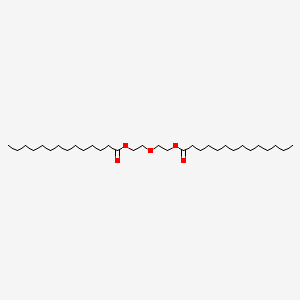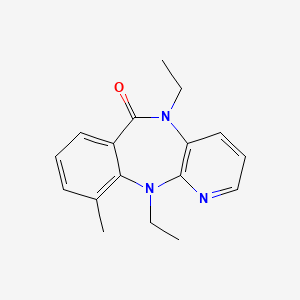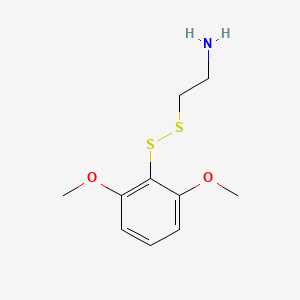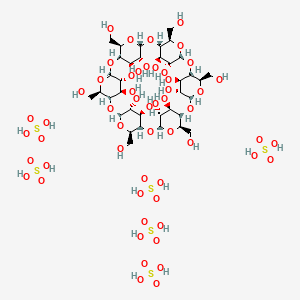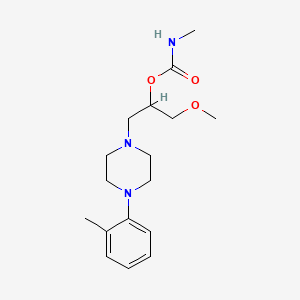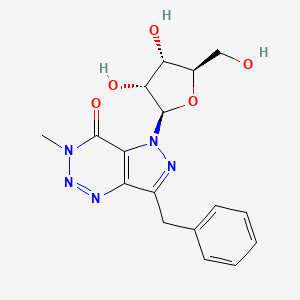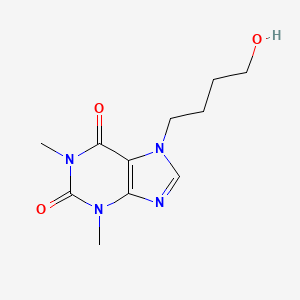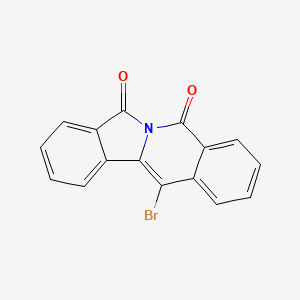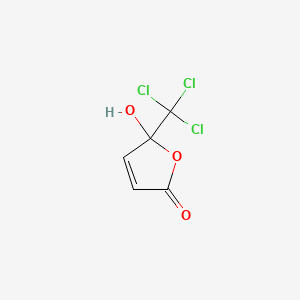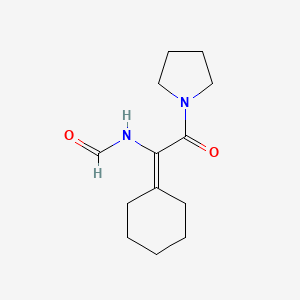
zinc;4-(dipropylamino)benzenediazonium;tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;4-(dipropylamino)benzenediazonium;tetrachloride: is a chemical compound with the molecular formula C24H36Cl4N6Zn and a molecular weight of 615.775 g/mol . This compound is known for its unique structure, which includes a zinc ion coordinated with a diazonium group and tetrachloride anions. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of zinc;4-(dipropylamino)benzenediazonium;tetrachloride typically involves the diazotization of 4-(dipropylamino)aniline followed by the coordination with zinc chloride. The reaction conditions often include maintaining a low temperature to stabilize the diazonium ion and using an acidic medium to facilitate the diazotization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization reactions under controlled conditions to ensure the purity and yield of the product. The use of automated reactors and precise temperature control systems is common in industrial settings to achieve consistent results .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Zinc;4-(dipropylamino)benzenediazonium;tetrachloride can undergo oxidation reactions, where the diazonium group is converted into a different functional group.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: It can participate in substitution reactions, where the diazonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, or hydroxides can be used under mild conditions.
Major Products:
Oxidation: Products may include nitro compounds or other oxidized derivatives.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, zinc;4-(dipropylamino)benzenediazonium;tetrachloride is used as a reagent in organic synthesis, particularly in the preparation of azo compounds and other derivatives .
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules .
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a diagnostic tool .
Industry: In the industrial sector, it is used in the manufacturing of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of zinc;4-(dipropylamino)benzenediazonium;tetrachloride involves its ability to form stable complexes with various substrates. The diazonium group can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The zinc ion plays a crucial role in stabilizing the compound and facilitating its reactivity .
Comparaison Avec Des Composés Similaires
- Zinc;4-(dimethylamino)benzenediazonium;tetrachloride
- Zinc;4-(diethylamino)benzenediazonium;tetrachloride
- Zinc;4-(dibutylamino)benzenediazonium;tetrachloride
Uniqueness: Zinc;4-(dipropylamino)benzenediazonium;tetrachloride is unique due to the presence of the dipropylamino group, which imparts distinct steric and electronic properties compared to its dimethyl, diethyl, and dibutyl analogs. These differences can influence its reactivity and applications in various fields .
Propriétés
Numéro CAS |
33864-17-4 |
|---|---|
Formule moléculaire |
C24H36Cl4N6Zn |
Poids moléculaire |
615.8 g/mol |
Nom IUPAC |
zinc;4-(dipropylamino)benzenediazonium;tetrachloride |
InChI |
InChI=1S/2C12H18N3.4ClH.Zn/c2*1-3-9-15(10-4-2)12-7-5-11(14-13)6-8-12;;;;;/h2*5-8H,3-4,9-10H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clé InChI |
POOUDMXGEIGQOM-UHFFFAOYSA-J |
SMILES canonique |
CCCN(CCC)C1=CC=C(C=C1)[N+]#N.CCCN(CCC)C1=CC=C(C=C1)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


